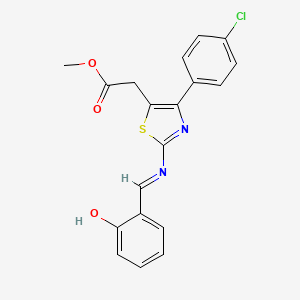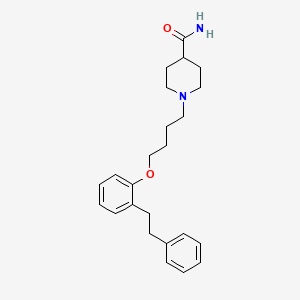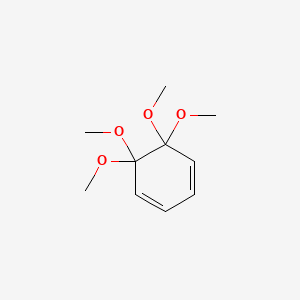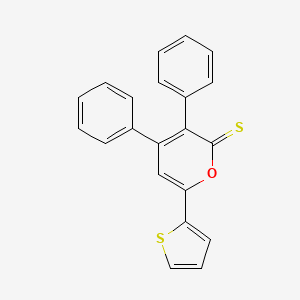
1,1'-Sulfanediylbis(1H-benzimidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfanediylbis(1H-benzimidazole): is a compound that features two benzimidazole rings connected by a sulfur atom. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities . The unique structure of 1,1’-Sulfanediylbis(1H-benzimidazole) allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(1H-benzimidazole) can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with sulfur-containing reagents under specific conditions. For example, the reaction of o-phenylenediamine with sulfur monochloride (S2Cl2) in the presence of a base can yield the desired compound . Another method involves the use of thiourea as a sulfur source, reacting with o-phenylenediamine in an acidic medium .
Industrial Production Methods: Industrial production of 1,1’-Sulfanediylbis(1H-benzimidazole) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Sulfanediylbis(1H-benzimidazole) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfanediylbis(1H-benzimidazole) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,1’-Sulfanediylbis(1H-benzimidazole) involves its interaction with specific molecular targets. The benzimidazole rings can bind to enzymes and proteins, inhibiting their activity. For example, benzimidazole derivatives are known to bind to tubulin, preventing its polymerization and disrupting cell division . The sulfur atom in the compound can also interact with metal ions, enhancing its binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Mercaptobenzimidazole: Contains a thiol group, making it more reactive in certain chemical reactions.
4,6-Dichloro-2-mercaptobenzimidazole: A halogenated derivative with enhanced antimicrobial properties.
Uniqueness: 1,1’-Sulfanediylbis(1H-benzimidazole) is unique due to the presence of the sulfur bridge connecting two benzimidazole rings. This structural feature imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity to certain molecular targets .
Eigenschaften
CAS-Nummer |
65952-73-0 |
|---|---|
Molekularformel |
C14H10N4S |
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
1-(benzimidazol-1-ylsulfanyl)benzimidazole |
InChI |
InChI=1S/C14H10N4S/c1-3-7-13-11(5-1)15-9-17(13)19-18-10-16-12-6-2-4-8-14(12)18/h1-10H |
InChI-Schlüssel |
XSJGCCZBIPAMPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2SN3C=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)



![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)





![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

